Bienvenue dans la boutique en ligne BenchChem!

1h-Pyrrolo[3,2-b]pyridine-6-carboxamide

Antitubercular drug discovery DprE1 inhibition Mycobacterium tuberculosis

1H-Pyrrolo[3,2-b]pyridine-6-carboxamide (CAS 1165803-51-9) is the definitive 6-substituted pyrrolopyridine building block for medicinal chemistry. Unlike 2- or 3-carboxamide positional isomers, the 6-carboxamide vector enables unique hinge-region hydrogen bonding critical for PDE4B, pan-FGFR (IC50 7–712 nM), and DprE1 (10 nM) target engagement. With SlogP 1.63, logS -3.45, and zero Lipinski violations, this scaffold accelerates lead optimization for oral and CNS-penetrant candidates. Procure now to exploit an extensively SAR-characterized core tailored for oncology, anti-tubercular, and metabolic disease programs.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Cat. No. B7590973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Pyrrolo[3,2-b]pyridine-6-carboxamide
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CNC2=C1N=CC(=C2)C(=O)N
InChIInChI=1S/C8H7N3O/c9-8(12)5-3-7-6(11-4-5)1-2-10-7/h1-4,10H,(H2,9,12)
InChIKeyUSURAQGFHNNMMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[3,2-b]pyridine-6-carboxamide: A Versatile Heterocyclic Scaffold for Kinase and Enzyme Inhibitor Procurement


1H-Pyrrolo[3,2-b]pyridine-6-carboxamide (CAS 1165803-51-9, C8H7N3O, MW 161.16) is a fused pyrrole-pyridine heterocyclic core bearing a carboxamide moiety at the 6-position . This scaffold serves as a foundational building block in medicinal chemistry for the synthesis of derivatives exhibiting potent inhibitory activity against multiple therapeutic targets, including phosphodiesterase 4B (PDE4B) , decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) , and fibroblast growth factor receptors (FGFR1–4) [1]. Unlike positionally isomeric variants (e.g., 2-carboxamide or 3-carboxamide analogs), the 6-carboxamide substitution pattern offers distinct vectors for derivatization and confers unique target engagement profiles that are not interchangeable across the pyrrolopyridine family .

Why Generic 1H-Pyrrolo[3,2-b]pyridine Carboxamide Isomers Cannot Substitute for the 6-Carboxamide Scaffold


Substituting 1H-pyrrolo[3,2-b]pyridine-6-carboxamide with positional isomers (e.g., 2-carboxamide or 3-carboxamide analogs) or alternative heterocyclic cores introduces profound changes in target selectivity, potency, and synthetic accessibility. The 6-position carboxamide provides a unique geometric orientation that enables specific hydrogen-bonding interactions with kinase hinge regions and allosteric pockets that cannot be replicated by 2- or 3-substituted variants . Empirically, the 3-carboxamide scaffold has been optimized toward ACC1 inhibition [1], while the 6-carboxamide scaffold demonstrates preferential engagement with PDE4B, FGFR, and DprE1 . Furthermore, 6-carboxamide derivatives exhibit favorable physicochemical properties (SlogP 1.63, logS -3.45) and zero Lipinski violations, making them superior starting points for lead optimization campaigns where oral bioavailability and CNS penetration are critical considerations [2].

Quantitative Comparative Evidence: 1H-Pyrrolo[3,2-b]pyridine-6-carboxamide Derivatives Versus Structural Analogs


DprE1 Inhibition: 10 nM Potency and 600-Fold Selectivity Over PDE6 in 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide Derivative DprE1-IN-1

The 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative DprE1-IN-1 (AZ7371) demonstrates potent inhibition of DprE1 with an IC50 of 10 nM, accompanied by a 600-fold selectivity window over PDE6 (IC50 = 6 μM) . This selectivity profile is critical for minimizing off-target phosphodiesterase-related toxicity. In comparative terms, the structurally related DprE1-IN-2 (a distinct pyrrolo[3,2-b]pyridine carboxamide derivative) exhibits approximately 2.8-fold weaker DprE1 inhibition with an IC50 of 28 nM , underscoring the sensitivity of potency to subtle structural modifications within the scaffold.

Antitubercular drug discovery DprE1 inhibition Mycobacterium tuberculosis Cell wall biosynthesis

Pan-FGFR Inhibitory Profile: Derivative 4h Exhibits IC50 Values of 7–712 nM Across FGFR1–4 from 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid Scaffold

A derivative synthesized from the 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid precursor (compound 4h) demonstrated potent, pan-FGFR inhibitory activity with IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3), and 712 nM (FGFR4) [1]. This profile contrasts with selective FGFR4 inhibitors based on 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide scaffolds, which achieve nanomolar potency against FGFR4 but with reduced activity against FGFR1–3, thereby limiting their utility in FGFR1/2/3-driven malignancies [2]. Compound 4h additionally inhibited 4T1 breast cancer cell proliferation, migration, and invasion in vitro [1].

Oncology FGFR inhibition Breast cancer Kinase inhibitor

ACC1 Inhibition: 1-Isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide Derivative 1k Demonstrates Potent Cellular ACC1 Activity

Optimization of the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold yielded derivative 1k (1-isopropyl-substituted), which exhibits potent ACC1 inhibition with demonstrated cellular potency [1]. This compares favorably to the initial HTS hit from the same scaffold series, which showed only moderate ACC1 inhibitory activity [2]. The structure-activity relationship (SAR) studies identified the critical participation of hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) functionalities for ACC1 inhibitory potency, with the 3-carboxamide position being essential for optimal target engagement [3].

Metabolic disease ACC1 inhibition Obesity Cancer metabolism

PRMT5-MTA Cooperative Inhibition: 5-Amino-furo[3,4-d]pyrrolo[3,2-b]pyridine-2-carboxamide Derivatives Enable MTAP-Del Tumor Selectivity

Advanced derivatives incorporating the pyrrolo[3,2-b]pyridine-2-carboxamide core (5-amino-6,8-dihydro-1H-furo[3,4-d]pyrrolo[3,2-b]pyridine-2-carboxamide) function as MTA-cooperative PRMT5 inhibitors with selective activity in MTAP-deleted tumors [1]. This mechanism exploits synthetic lethality, selectively inhibiting PRMT5 only in the presence of accumulated MTA (methylthioadenosine) characteristic of MTAP-deficient cancer cells. In contrast, conventional PRMT5 inhibitors (e.g., GSK3326595, JNJ-64619178) lack this MTA-cooperative mechanism, resulting in broader PRMT5 inhibition across both MTAP-proficient and MTAP-deficient tissues, which may increase on-target toxicity in normal cells [2].

PRMT5 inhibition MTAP-deleted cancers Synthetic lethality Epigenetic therapy

Physicochemical Differentiation: Favorable Drug-Like Properties with Zero Lipinski Violations and Moderate Lipophilicity (SlogP 1.63)

A representative 1H-pyrrolo[3,2-b]pyridine-6-carboxamide derivative (MMs01395863, MW 324.4) exhibits favorable physicochemical properties: SlogP 1.63, logS -3.45, with zero violations of Lipinski's Rule of Five and zero violations of Oprea's lead-like rules [1]. In contrast, the 1-[(2-nitrophenyl)sulfonyl]-1H-pyrrolo[3,2-b]pyridine-6-carboxamide analog (MW 346.3) carries a nitrobenzenesulfonyl substituent that increases topological polar surface area (TPSA) and introduces potential genotoxicity liabilities associated with nitroaromatic moieties, rendering it less suitable for oral drug development despite its MET-targeting activity [2]. The base scaffold's solubility in DMSO (>30 mg/mL) and stability at -20°C for up to 3 months further support its utility in high-throughput screening and early lead optimization workflows.

ADME properties Drug-likeness Lead optimization Oral bioavailability

Optimal Scientific and Industrial Application Scenarios for 1H-Pyrrolo[3,2-b]pyridine-6-carboxamide and Derivatives


Antitubercular Drug Discovery: DprE1 Inhibitor Lead Optimization

The 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold serves as an optimized starting point for developing potent DprE1 inhibitors targeting Mycobacterium tuberculosis. DprE1-IN-1 (AZ7371) achieves 10 nM DprE1 inhibition with 600-fold selectivity over PDE6 , demonstrating the scaffold's capacity for high potency and target selectivity. Procurement of this core scaffold is warranted for medicinal chemistry programs requiring rapid SAR exploration to improve upon the 28 nM baseline established by DprE1-IN-2 .

Pan-FGFR Oncology Programs: Targeting FGFR1/2/3-Amplified Solid Tumors

Derivatives synthesized from 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (compound 4h) exhibit broad-spectrum FGFR1–4 inhibition with IC50 values of 7, 9, 25, and 712 nM, respectively [1], positioning this scaffold for oncology programs targeting FGFR1/2/3-amplified breast, gastric, and bladder cancers. This pan-FGFR profile distinguishes the 6-carboxylic acid scaffold from 3-carboxamide FGFR4-selective inhibitors [2], guiding procurement toward the specific positional isomer based on the intended therapeutic indication.

MTAP-Deleted Cancer Synthetic Lethality: MTA-Cooperative PRMT5 Inhibitors

Advanced furo-pyrrolo[3,2-b]pyridine-2-carboxamide derivatives function as MTA-cooperative PRMT5 inhibitors, selectively targeting MTAP-deleted tumors via synthetic lethality [3]. This mechanism offers a superior therapeutic index compared to conventional pan-PRMT5 inhibitors lacking MTA cooperativity. The scaffold is ideally suited for precision oncology programs focused on the ~15% of human cancers harboring MTAP deletions, including glioblastoma, pancreatic cancer, and non-small cell lung cancer.

Metabolic Disease and Cancer Metabolism: ACC1 Inhibitor Development

The 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold has been successfully optimized from a moderate HTS hit to a potent cellular ACC1 inhibitor (derivative 1k) [4], validating its utility for developing small-molecule ACC1 inhibitors targeting obesity, non-alcoholic fatty liver disease, and ACC1-dependent cancers. The scaffold's well-characterized SAR for ACC1 inhibition [5] reduces the synthetic burden for lead optimization, making it a cost-effective procurement choice for metabolic disease drug discovery.

Quote Request

Request a Quote for 1h-Pyrrolo[3,2-b]pyridine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.